(1R,2R)-2-(Fluoromethyl)cyclobutan-1-amine;hydrochloride
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Overview
Description
(1R,2R)-2-(Fluoromethyl)cyclobutan-1-amine;hydrochloride: is a chemical compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a cyclobutane ring substituted with a fluoromethyl group and an amine group, making it an interesting subject for research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(Fluoromethyl)cyclobutan-1-amine;hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes.
Introduction of the Fluoromethyl Group: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can be used to modify the fluoromethyl group or reduce any oxidized forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
(1R,2R)-2-(Fluoromethyl)cyclobutan-1-amine;hydrochloride: has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the effects of fluorinated compounds on biological systems, including enzyme interactions and metabolic pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of (1R,2R)-2-(Fluoromethyl)cyclobutan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(Chloromethyl)cyclobutan-1-amine;hydrochloride: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
(1R,2R)-2-(Hydroxymethyl)cyclobutan-1-amine;hydrochloride: Contains a hydroxymethyl group instead of a fluoromethyl group.
(1R,2R)-2-(Methyl)cyclobutan-1-amine;hydrochloride: Lacks the halogen substitution, featuring a simple methyl group.
Uniqueness
- The presence of the fluoromethyl group in (1R,2R)-2-(Fluoromethyl)cyclobutan-1-amine;hydrochloride imparts unique electronic and steric properties, which can influence its reactivity and biological activity. Fluorine atoms are known to enhance metabolic stability and membrane permeability, making this compound particularly interesting for drug development.
Properties
IUPAC Name |
(1R,2R)-2-(fluoromethyl)cyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN.ClH/c6-3-4-1-2-5(4)7;/h4-5H,1-3,7H2;1H/t4-,5+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGPLFARTGGIJN-UYXJWNHNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1CF)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1CF)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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